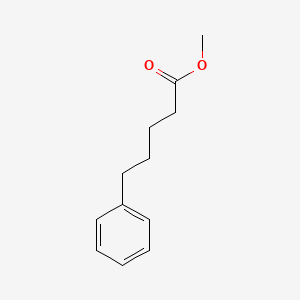

Methyl 5-phenylvalerate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96991. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-phenylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNWLDUOVGYRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942807 | |

| Record name | Methyl 5-phenylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20620-59-1 | |

| Record name | Methyl 5-phenylvalerate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-phenylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 5-Phenylvalerate from 5-Phenylvaleric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 5-phenylvalerate from 5-phenylvaleric acid via Fischer esterification. The document details the chemical principles, experimental protocol, and purification strategies, supported by quantitative data and a procedural workflow diagram.

Introduction

This compound is a valuable ester intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients. Its preparation from 5-phenylvaleric acid is a classic example of Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. This guide presents a standardized, reproducible protocol for this transformation, suitable for laboratory and pilot-scale applications.

Reaction Principle and Stoichiometry

The synthesis proceeds via the Fischer esterification mechanism, where 5-phenylvaleric acid reacts with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). The reaction is a reversible equilibrium, and to drive it towards the product side, an excess of methanol is commonly used, serving as both a reactant and the solvent.

Chemical Equation:

C₆H₅(CH₂)₄COOH + CH₃OH ⇌ C₆H₅(CH₂)₄COOCH₃ + H₂O (5-Phenylvaleric Acid + Methanol ⇌ this compound + Water)

Experimental Protocol

This section outlines a detailed methodology for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 5-Phenylvaleric Acid | C₁₁H₁₄O₂ | 178.23 | 10.0 g | 0.056 |

| Methanol (anhydrous) | CH₄O | 32.04 | 100 mL | 2.47 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 2 mL | 0.037 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

3.2. Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 5-phenylvaleric acid.

-

Reagent Addition: Add 100 mL of anhydrous methanol to the flask and stir until the 5-phenylvaleric acid is completely dissolved.

-

Catalyst Addition: Carefully and slowly add 2 mL of concentrated sulfuric acid to the stirring solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing 150 mL of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the diethyl ether.

-

The crude this compound can be further purified by vacuum distillation to obtain a colorless to pale yellow liquid.

-

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 5-Phenylvaleric Acid | 10.0 g (0.056 mol) |

| Methanol | 100 mL (excess) |

| Catalyst | |

| Concentrated Sulfuric Acid | 2 mL |

| Reaction Conditions | |

| Temperature | Reflux (approx. 65-70 °C) |

| Reaction Time | 4-6 hours |

| Product (this compound) | |

| Theoretical Yield | 10.77 g |

| Typical Experimental Yield | 85-95% |

| Boiling Point | 145-147 °C at 15 mmHg |

| Density | 1.011 g/mL at 25 °C |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All procedures should be performed in a well-ventilated fume hood.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Methanol and diethyl ether are flammable and volatile. Avoid open flames and sources of ignition.

-

Vacuum distillation should be performed with appropriate glassware and a safety screen.

This guide provides a foundational protocol for the synthesis of this compound. For specific applications, optimization of reaction conditions may be necessary to achieve desired purity and yield.

An In-depth Technical Guide to the Chemical Properties and Characterization of Methyl 5-Phenylpentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and characterization of methyl 5-phenylpentanoate. The information is curated for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound for their work.

Core Chemical Properties

Methyl 5-phenylpentanoate is an organic compound classified as a methyl ester of a fatty acid. Its core chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₂ | [1] |

| Molecular Weight | 192.25 g/mol | [1] |

| Boiling Point | 173 °C at 35 mmHg | [1] |

| Density | 1.01 g/cm³ | [1] |

| Refractive Index | 1.4950 to 1.4980 | [1] |

| CAS Number | 20620-59-1 | [1] |

| IUPAC Name | methyl 5-phenylpentanoate | |

| SMILES | COC(=O)CCCCc1ccccc1 |

Synthesis of Methyl 5-Phenylpentanoate

A common and efficient method for the synthesis of methyl 5-phenylpentanoate is the Fischer esterification of 5-phenylpentanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[2][3][4]

Experimental Protocol: Fischer Esterification

Materials:

-

5-phenylpentanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 5-phenylpentanoic acid in an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude methyl 5-phenylpentanoate.

-

The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Characterization of Methyl 5-Phenylpentanoate

The structural confirmation and purity assessment of the synthesized methyl 5-phenylpentanoate are crucial. This is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule. The expected chemical shifts (δ) in ppm are:

-

Aromatic protons (C₆H₅): ~7.1-7.3 ppm (multiplet, 5H)

-

Methyl ester protons (OCH₃): ~3.6 ppm (singlet, 3H)

-

Methylene protons adjacent to the phenyl group (PhCH₂): ~2.6 ppm (triplet, 2H)

-

Methylene protons adjacent to the ester group (CH₂COO): ~2.3 ppm (triplet, 2H)

-

Other methylene protons (CH₂CH₂CH₂): ~1.6-1.7 ppm (multiplet, 4H)

¹³C NMR: The carbon-13 NMR spectrum indicates the different carbon environments in the molecule. The expected chemical shifts (δ) in ppm are:

-

Carbonyl carbon (C=O): ~174 ppm

-

Aromatic carbons (C₆H₅): ~125-142 ppm

-

Methyl ester carbon (OCH₃): ~51 ppm

-

Methylene carbons (aliphatic chain): ~25-35 ppm

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands for methyl 5-phenylpentanoate include:

-

C=O stretch (ester): A strong absorption band around 1735-1745 cm⁻¹

-

C-O stretch (ester): A strong absorption band in the region of 1160-1250 cm⁻¹

-

C-H stretch (aromatic): Peaks typically appear above 3000 cm⁻¹

-

C-H stretch (aliphatic): Peaks typically appear just below 3000 cm⁻¹

-

C=C stretch (aromatic): Peaks in the range of 1450-1600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For methyl 5-phenylpentanoate, the molecular ion peak [M]⁺ would be observed at m/z = 192. Key fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, m/z = 31) and McLafferty rearrangement. Common fragments for this molecule would include ions corresponding to the phenylalkyl chain.

Experimental Workflows

The synthesis and characterization of methyl 5-phenylpentanoate follow a logical workflow to ensure the desired product is obtained with high purity and its identity is confirmed.

References

Spectroscopic Analysis of Methyl 5-Phenylpentanoate: A Technical Guide

Introduction

Methyl 5-phenylpentanoate, also known as 5-phenylvaleric acid methyl ester, is an organic compound with the chemical formula C12H16O2.[1][2][3] It is a methyl ester derivative of 5-phenylvaleric acid. This document provides a comprehensive overview of its spectroscopic characteristics, which are crucial for its identification, purity assessment, and structural elucidation in research and development settings, particularly within the pharmaceutical and chemical industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Molecular Structure and Properties

-

IUPAC Name: methyl 5-phenylpentanoate[4]

-

Synonyms: 5-Phenylvaleric acid methyl ester, Methyl 5-phenylvalerate, Benzenepentanoic acid, methyl ester[2][3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for methyl 5-phenylpentanoate, compiled from various spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.3 | m | 5H | Ar-H |

| ~3.6 | s | 3H | -OCH ₃ |

| ~2.6 | t | 2H | Ph-CH ₂- |

| ~2.3 | t | 2H | -CH ₂-COO- |

| ~1.6-1.7 | m | 4H | Ph-CH₂-CH ₂-CH ₂-CH₂-COO- |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| ~174 | C =O |

| ~142 | Ar-C (quaternary) |

| ~128.5 | Ar-C H |

| ~128.2 | Ar-C H |

| ~125.7 | Ar-C H |

| ~51.4 | -OC H₃ |

| ~35.8 | Ph-C H₂- |

| ~33.8 | -C H₂-COO- |

| ~31.2 | Ph-CH₂-C H₂- |

| ~24.8 | Ph-CH₂-CH₂-C H₂- |

Note: The exact chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020-3080 | m | Aromatic C-H stretch |

| ~2850-2950 | s | Aliphatic C-H stretch |

| ~1735 | s | C=O (ester) stretch |

| ~1600, ~1495, ~1450 | m | Aromatic C=C ring stretch |

| ~1160-1250 | s | C-O (ester) stretch |

| ~700, ~750 | s | Aromatic C-H bend (monosubstituted) |

s = strong, m = medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

Electron Ionization (EI-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 192 | Moderate | [M]⁺ (Molecular ion) |

| 161 | Low | [M - OCH₃]⁺ |

| 131 | Low | [M - COOCH₃]⁺ |

| 105 | Moderate | [C₈H₉]⁺ |

| 104 | High | [C₈H₈]⁺ (Tropylium ion) |

| 91 | High | [C₇H₇]⁺ (Benzyl cation) |

| 74 | Moderate | McLafferty rearrangement product |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like methyl 5-phenylpentanoate.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A small amount of methyl 5-phenylpentanoate (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in an NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (0 ppm).

-

Instrument Setup: The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The acquired FID is subjected to a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is integrated and calibrated.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

-

Background Spectrum: A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is recorded.

-

Sample Spectrum: The sample is placed in the IR beam path, and the sample spectrum is recorded.

-

Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile and thermally stable compounds like methyl 5-phenylpentanoate. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Workflow Diagrams

The following diagrams illustrate the general workflows for spectroscopic analysis.

Caption: General workflow for NMR, IR, and MS analysis.

Caption: Integration of spectroscopic data for structure confirmation.

References

Methyl 5-phenylvalerate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 5-phenylvalerate, a seemingly unassuming aromatic ester, holds significant potential as a versatile building block in the intricate world of organic synthesis. Its unique structural motif, featuring a terminal phenyl group separated from a methyl ester by a flexible four-carbon chain, provides a valuable scaffold for the construction of complex molecular architectures. This guide delves into the synthesis, spectroscopic characterization, and key applications of this compound, with a particular focus on its role in the formation of cyclic frameworks relevant to medicinal chemistry and drug discovery.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a building block is paramount for its effective utilization in synthesis. The key data for this compound is summarized below.

| Property | Value | Reference(s) |

| CAS Number | 20620-59-1 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |

| Molecular Weight | 192.26 g/mol | [1][2][3] |

| Boiling Point | 173 °C / 35 mmHg | [1][2] |

| Density | 1.01 g/cm³ | [1][2] |

| Refractive Index | 1.4950 to 1.4980 | [1][2] |

Table 1: Physicochemical Properties of this compound

Spectroscopic analysis provides the definitive structural fingerprint of a molecule. The following tables summarize the key spectral data for this compound.

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.25-7.15 | m | 5H | Ar-H | |

| 3.66 | s | 3H | -OCH ₃ | |

| 2.61 | t | 2H | Ph-CH ₂- | |

| 2.32 | t | 2H | -CH ₂-CO₂Me | |

| ~1.65 | m | 4H | -CH₂-CH ₂-CH ₂-CH₂- |

Table 2: ¹H NMR Spectroscopic Data for this compound (Data interpreted from publicly available spectra)[3][4][5]

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| 174.1 | C =O (Ester) | |

| 142.3 | Ar-C (quaternary) | |

| 128.4 | Ar-C H | |

| 128.2 | Ar-C H | |

| 125.7 | Ar-C H | |

| 51.5 | -OC H₃ | |

| 35.8 | Ph-C H₂- | |

| 33.9 | -C H₂-CO₂Me | |

| 31.2 | Ph-CH₂-C H₂- | |

| 24.8 | -CH₂-C H₂-CH₂-CO₂Me |

Table 3: ¹³C NMR Spectroscopic Data for this compound (Data interpreted from publicly available spectra)[3][5]

| IR (Neat) | Wavenumber (cm⁻¹) | Assignment |

| ~3026 | C-H stretch (aromatic) | |

| ~2950, 2858 | C-H stretch (aliphatic) | |

| ~1738 | C=O stretch (ester) | |

| ~1604, 1496, 1454 | C=C stretch (aromatic ring) | |

| ~1160 | C-O stretch (ester) | |

| ~748, 698 | C-H bend (aromatic, out-of-plane) |

Table 4: Infrared (IR) Spectroscopic Data for this compound (Data interpreted from publicly available spectra)[3][4]

| Mass Spectrometry (EI) | m/z | Relative Intensity (%) | Assignment |

| 192 | Moderate | [M]⁺ (Molecular ion) | |

| 161 | Low | [M - OCH₃]⁺ | |

| 133 | Low | [M - COOCH₃]⁺ | |

| 104 | High | [C₈H₈]⁺ (Styrene radical cation) | |

| 91 | Very High | [C₇H₇]⁺ (Tropylium cation) | |

| 74 | Moderate | [CH₃O-C(OH)=CH₂]⁺ (McLafferty rearrangement) |

Table 5: Mass Spectrometry (MS) Data for this compound (Data interpreted from publicly available spectra)[3][4]

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is the Fischer esterification of 5-phenylvaleric acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a well-established and reliable synthetic route.

Caption: Fischer Esterification of 5-Phenylvaleric Acid.

Experimental Protocol: Fischer Esterification

Materials:

-

5-phenylvaleric acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-phenylvaleric acid in an excess of anhydrous methanol (typically 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-6 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The product can be further purified by vacuum distillation to yield a colorless oil.

Application as a Building Block: Intramolecular Cyclization to form Tetralones

A key application of this compound in organic synthesis is its use as a precursor for the construction of bicyclic systems, specifically tetralones, through intramolecular Friedel-Crafts acylation. This transformation is of significant interest as the tetralone scaffold is present in a variety of natural products and pharmaceutically active compounds.

The process typically involves the conversion of the methyl ester to a more reactive species, such as an acid chloride, followed by cyclization in the presence of a Lewis acid catalyst.

Caption: Synthetic workflow for the conversion of this compound to a tetralone.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

Part A: Hydrolysis of this compound

-

To a solution of this compound in a mixture of methanol and water, add an excess of sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the 5-phenylvaleric acid.

-

Collect the solid by filtration, wash with cold water, and dry.

Part B: Formation of the Acid Chloride

-

In a flask equipped with a reflux condenser and a gas trap, suspend the dry 5-phenylvaleric acid in an inert solvent such as dichloromethane or toluene.

-

Add an excess of thionyl chloride or oxalyl chloride dropwise at room temperature.

-

Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-phenylvaleryl chloride, which can be used in the next step without further purification.

Part C: Intramolecular Friedel-Crafts Acylation

-

Dissolve the 5-phenylvaleryl chloride in a suitable solvent, such as carbon disulfide or nitrobenzene, and cool the solution in an ice bath.

-

Add a Lewis acid, typically aluminum chloride, portion-wise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

-

Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate to give the crude tetralone.

-

Purify the product by column chromatography or distillation.[6][7]

Role in Drug Discovery and Development

The ester functionality also provides a handle for further synthetic transformations, such as reduction to the corresponding alcohol or reaction with Grignard reagents to introduce further complexity. The flexibility of the alkyl chain allows for the synthesis of a variety of conformationally diverse molecules, which is a key aspect of modern drug design.

References

- 1. chembk.com [chembk.com]

- 2. 5-PHENYL-N-VALERIC ACID METHYL ESTER | 20620-59-1 [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Methyl5-Phenylvalerate | C12H16O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Methyl 5-phenylvalerate: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 5-phenylvalerate, a readily available aromatic ester, holds significant potential as a versatile starting material for the synthesis of a variety of valuable pharmaceutical intermediates. Its chemical structure, featuring a phenyl ring, a flexible five-carbon chain, and a reactive ester group, allows for a range of chemical transformations to construct complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). This guide explores two plausible and scientifically sound synthetic pathways for the conversion of this compound into key heterocyclic and carbocyclic scaffolds: phenyl-substituted piperidines and phenyl-substituted cyclic β-keto esters. These structural motifs are central to the pharmacophores of several classes of drugs, including analgesics, antipsychotics, and anti-inflammatory agents.

Synthesis of Phenyl-Substituted Piperidines via Intramolecular Reductive Amination

The piperidine ring is a ubiquitous structural feature in a vast number of pharmaceuticals due to its ability to confer favorable physicochemical properties and engage in crucial interactions with biological targets. A strategic approach to synthesize phenyl-substituted piperidines from this compound involves a multi-step sequence culminating in an intramolecular reductive amination.

Proposed Synthetic Pathway

The proposed transformation of this compound to a phenyl-substituted piperidine intermediate is outlined below. This pathway involves the initial reduction of the ester to an aldehyde, followed by the introduction of an amino group and subsequent intramolecular cyclization.

Caption: Proposed synthesis of a phenyl-substituted piperidine from this compound.

Experimental Protocols

Step 1: Reduction of this compound to 5-Phenylpentanal

-

Methodology: To a solution of this compound (1 equivalent) in anhydrous toluene at -78 °C under an inert atmosphere, a solution of diisobutylaluminium hydride (DIBAL-H) (1.1 equivalents) in toluene is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution. The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 5-phenylpentanal.

Step 2: Synthesis of 6-Amino-5-phenylhexanal Intermediate

-

Methodology: To a solution of 5-phenylpentanal (1 equivalent) and aminoacetaldehyde diethyl acetal (1.2 equivalents) in dichloromethane, sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for 12 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting acetal-protected amine is then hydrolyzed by stirring with a 2M hydrochloric acid solution for 4 hours. The solution is then neutralized with a saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate to yield the crude 6-amino-5-phenylhexanal intermediate.

Step 3: Intramolecular Reductive Amination to form a Phenyl-substituted Piperidine

-

Methodology: The crude 6-amino-5-phenylhexanal intermediate is dissolved in dichloromethane, and sodium triacetoxyborohydride (1.5 equivalents) is added. The reaction mixture is stirred at room temperature for 24 hours. The reaction is quenched with a saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the phenyl-substituted piperidine.

Quantitative Data from Analogous Reactions

| Reaction Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ester Reduction | DIBAL-H | Toluene | -78 | 2 | 85-95 | General knowledge |

| Reductive Amination | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 12 | 70-90 | General knowledge |

| Intramolecular Reductive Amination | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 24 | 60-80 | [1] |

Synthesis of Phenyl-Substituted Cyclic β-Keto Esters via Dieckmann Condensation

Cyclic ketones are versatile intermediates in organic synthesis, serving as precursors to a wide range of carbocyclic and heterocyclic structures found in pharmaceuticals. The Dieckmann condensation provides a powerful method for the construction of five- and six-membered rings. By derivatizing this compound into a suitable diester, this intramolecular cyclization can be employed to synthesize phenyl-substituted cyclic β-keto esters.

Proposed Synthetic Pathway

The proposed pathway to a phenyl-substituted cyclic β-keto ester begins with the α-functionalization of this compound to introduce a second ester group, followed by the Dieckmann condensation.

References

5-Phenylvaleric Acid Methyl Ester: A Technical Guide for Fragrance and Flavor Research

An In-depth Exploration of its Physicochemical Properties, Sensory Profile, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylvaleric acid methyl ester, a naturally occurring compound found in the concrete of Michelia champaca, presents an intriguing subject for fragrance and flavor studies. This technical guide provides a comprehensive overview of its known physicochemical properties, and while direct sensory data remains limited in publicly available literature, this document extrapolates potential olfactory characteristics based on related phenylalkanoic acid esters. It details established experimental protocols for the synthesis, analysis, and sensory evaluation of aroma compounds, which can be adapted for the study of this specific ester. Furthermore, this guide outlines the general signaling pathway of olfaction, providing a foundational understanding of how such molecules are perceived. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using Graphviz diagrams to facilitate comprehension and application in a research setting.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount in fragrance and flavor research, influencing its volatility, stability, and interaction with various matrices. The key physicochemical properties of 5-phenylvaleric acid methyl ester are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C12H16O2 | [1][2] |

| Molar Mass | 192.25 g/mol | [2] |

| CAS Number | 20620-59-1 | [1][2] |

| Appearance | Not explicitly stated, but related compounds are often clear liquids. | |

| Density | 1.01 g/cm³ | |

| Boiling Point | 173 °C at 35 mmHg | |

| Flash Point | 110.6 °C | |

| Vapor Pressure | 0.00659 mmHg at 25°C | |

| Solubility | Soluble in water (44.15 mg/L at 25 °C, estimated) | [1] |

| LogP (Octanol-Water Partition Coefficient) | 3.00 (estimated) | [1] |

Fragrance and Flavor Profile

Esters of phenylalkanoic acids often contribute to floral, fruity, and sometimes woody or spicy notes in fragrances and flavors. The "phenyl" group can impart a subtle aromatic, almost rosy or honey-like character, while the valeric acid ester portion can contribute fruity or waxy nuances. For instance, other phenyl-containing esters are known for their pleasant aromas, and the related 5-phenylvaleric acid is noted as a component in the scent of the stinkpot turtle, suggesting a potential for complex, and not necessarily universally pleasant, aroma characteristics depending on concentration and context.

Given its molecular weight, 5-phenylvaleric acid methyl ester would be classified as a middle to base note in perfumery, contributing to the main theme and longevity of a fragrance. Its relatively low vapor pressure suggests it would be a more tenacious scent.

Experimental Protocols

While specific, detailed experimental protocols for 5-phenylvaleric acid methyl ester are not abundant, established methodologies for the synthesis, analysis, and sensory evaluation of similar fragrance and flavor compounds can be readily adapted.

Synthesis: Fischer Esterification

A common and straightforward method for the synthesis of esters like 5-phenylvaleric acid methyl ester is the Fischer esterification of the corresponding carboxylic acid (5-phenylvaleric acid) with an alcohol (methanol) in the presence of an acid catalyst.

Reaction:

5-Phenylvaleric Acid + Methanol -- (H⁺ catalyst) --> 5-Phenylvaleric Acid Methyl Ester + Water

Materials:

-

5-Phenylvaleric acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (or other acid catalyst like p-toluenesulfonic acid)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-phenylvaleric acid in an excess of methanol.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the ester with an organic solvent like diethyl ether.

-

Washing: Wash the organic layer sequentially with water and then brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude ester can be purified by vacuum distillation to obtain the final product.

A general workflow for Fischer esterification is depicted in the diagram below.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and identification of volatile and semi-volatile compounds in complex mixtures such as fragrance and flavor formulations.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column suitable for fragrance analysis (e.g., a non-polar or mid-polar column like a DB-5ms or HP-5ms)

General GC-MS Protocol:

-

Sample Preparation: Dilute the sample containing 5-phenylvaleric acid methyl ester in a suitable solvent (e.g., ethanol or dichloromethane) to an appropriate concentration.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Separation: The components of the sample are separated on the capillary column based on their boiling points and interactions with the stationary phase. A typical temperature program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-300 °C) to elute all compounds.

-

Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a chemical fingerprint that can be compared to a spectral library (e.g., NIST) for identification.

The following diagram illustrates a typical workflow for GC-MS analysis.

Sensory Evaluation

Sensory analysis is crucial for determining the odor and flavor characteristics of a compound. A combination of descriptive and discriminative tests is often employed.

Descriptive Analysis Protocol (General):

-

Panel Selection and Training: A panel of trained sensory assessors (typically 8-15 individuals) is selected based on their ability to detect and describe different aromas. They are trained on a set of reference standards to establish a common vocabulary for describing olfactory perceptions.

-

Sample Preparation: 5-Phenylvaleric acid methyl ester is diluted to various concentrations in an appropriate solvent (e.g., odorless mineral oil for fragrance, or a neutral food-grade solvent for flavor).

-

Evaluation: Panelists are presented with the samples in a controlled environment (odor-free booths). They independently evaluate and score the intensity of various aroma attributes (e.g., floral, fruity, woody, spicy) on a linear scale.

-

Data Analysis: The data from all panelists are collected and statistically analyzed to generate a sensory profile of the compound.

The workflow for a sensory-directed analysis to identify key aroma compounds is shown below.

Biological Interaction: Olfactory Signaling Pathway

The perception of odor begins with the interaction of a volatile molecule with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). While the specific ORs that may be activated by 5-phenylvaleric acid methyl ester have not been identified, the general signaling cascade is well-established.

Steps in the Olfactory Signaling Pathway:

-

Odorant Binding: An odorant molecule, such as 5-phenylvaleric acid methyl ester, binds to a specific olfactory receptor on the cilia of an olfactory sensory neuron.

-

G-protein Activation: This binding causes a conformational change in the receptor, which in turn activates a G-protein (specifically, G_olf).

-

Adenylyl Cyclase Activation: The activated G_olf stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The opening of these channels allows for an influx of positive ions (Na⁺ and Ca²⁺) into the cell, causing depolarization of the neuron's membrane.

-

Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated.

-

Signal Transmission: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.

The following diagram illustrates this G-protein coupled olfactory signaling cascade.

Conclusion

5-Phenylvaleric acid methyl ester remains a compound of interest with underexplored potential in the fragrance and flavor industry. While its direct sensory attributes are not well-documented, its chemical structure suggests a profile that could be valuable in creating complex floral, fruity, and woody accords. This technical guide provides a framework for its further investigation by outlining its known properties and detailing relevant, adaptable experimental protocols for its synthesis, analysis, and sensory characterization. The elucidation of its specific olfactory receptor interactions presents a future avenue of research that could further refine our understanding of its role in fragrance and flavor perception. The methodologies and workflows presented herein are intended to serve as a practical resource for researchers and professionals in their exploration of this and other novel aroma compounds.

References

The Untapped Potential of Methyl 5-Phenylvalerate in Advanced Materials Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-phenylvalerate, a derivative of valeric acid, is emerging as a molecule of significant interest in materials science, primarily as a precursor for the biosynthesis of novel polyhydroxyalkanoates (PHAs). These bio-based polyesters, incorporating phenyl side chains, exhibit tunable thermal and mechanical properties, opening avenues for advanced applications in specialty packaging, medical devices, and controlled drug release. This technical guide provides an in-depth exploration of the synthesis, properties, and potential applications of polymers derived from this compound, with a focus on experimental protocols and quantitative data.

Introduction: Beyond a Simple Ester

This compound (C12H16O2) is an organic compound that has traditionally found use as a fragrance ingredient and an intermediate in organic synthesis. However, recent research has unveiled its potential as a feedstock for microbial fermentation to produce a unique class of biodegradable polymers. The incorporation of the phenyl group into the polymer backbone imparts distinct characteristics not found in conventional short-chain PHAs, such as enhanced thermal stability and altered mechanical behavior. This guide will delve into the biotechnological pathways that transform this simple ester into a sophisticated biomaterial.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is fundamental. Key physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C12H16O2 | [1][2] |

| Molecular Weight | 192.25 g/mol | [1][2] |

| Boiling Point | 271.1 °C at 760 mmHg | [2] |

| Density | 1.002 g/cm³ | [2] |

| Flash Point | 110.6 °C | [2] |

| Refractive Index | 1.496 | [2] |

| LogP | 2.57240 | [2] |

Biosynthesis of Phenyl-Functionalized Polyhydroxyalkanoates

The primary application of this compound in materials science is its use as a carbon source for microorganisms, particularly Pseudomonas oleovorans, to synthesize polyhydroxyalkanoates with phenyl side chains. The ester is typically hydrolyzed to 5-phenylvaleric acid, which is then metabolized by the bacteria and incorporated into the polymer chain as 3-hydroxy-5-phenylvalerate (3HPV) monomer units.[1]

Signaling Pathway for PHA Synthesis

The general pathway for PHA synthesis in bacteria involves the conversion of carbon sources into hydroxyacyl-CoA thioesters, which are then polymerized by PHA synthase enzymes. The introduction of 5-phenylvaleric acid provides a non-native precursor that the bacterial enzymes can utilize.

Experimental Protocol for PHA Production

The following is a generalized protocol based on methodologies for producing PHAs using phenyl-containing precursors.

1. Pre-culture Preparation:

-

Inoculate a loopful of Pseudomonas oleovorans into a nutrient-rich medium.

-

Incubate at 30°C with shaking until a desired cell density is reached.

2. Main Fermentation:

-

Prepare a minimal salt medium (e.g., M9 medium) with a limiting amount of a nitrogen source (e.g., (NH4)2SO4) to induce PHA accumulation.

-

Add the carbon sources. For copolymer production, this would be a mixture, for instance, of sodium octanoate and 5-phenylvaleric acid (derived from this compound).[1]

-

Inoculate with the pre-culture.

-

Incubate at 30°C with shaking for 48-72 hours.

3. PHA Extraction and Purification:

-

Harvest the cells by centrifugation.

-

Lyophilize the cell pellet to obtain the dry cell weight.

-

Extract the PHA from the cells using a suitable solvent like chloroform or by sodium hypochlorite digestion.

-

Precipitate the PHA by adding a non-solvent such as methanol or ethanol.

-

Dry the purified PHA polymer.

Characterization of Phenyl-Functionalized PHAs

The resulting polymers are characterized to determine their composition, thermal properties, and molecular weight.

Monomer Composition Analysis

The monomer composition of the produced PHA is typically determined by gas chromatography-mass spectrometry (GC-MS) of the methanol- or ethanol-derivatized polymer.

Experimental Protocol: Methanolysis for GC-MS

-

Weigh approximately 10-20 mg of the dried PHA polymer into a screw-capped test tube.

-

Add 2 mL of chloroform and 2 mL of a solution of 3% (v/v) sulfuric acid in methanol.

-

Seal the tube and heat at 100°C for 3-4 hours to depolymerize the PHA into its constituent methyl ester monomers.

-

Cool the tube to room temperature.

-

Add 1 mL of distilled water and vortex vigorously for 1 minute.

-

Allow the phases to separate. The lower chloroform phase contains the methyl esters.

-

Analyze the chloroform phase by GC-MS to identify and quantify the different hydroxyalkanoate methyl esters.

Thermal Properties

The thermal properties of the PHAs, such as the glass transition temperature (Tg), melting temperature (Tm), and degradation temperature (Td), are crucial for determining their processing window and potential applications. These are typically measured using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

| Polymer | Glass Transition Temperature (Tg) | Reference |

| Poly(3-hydroxyoctanoate) (PHO) | -35 to -45 °C | [1] |

| Poly(3-hydroxy-5-phenylvalerate) (PHPV) | ~20 °C | [1] |

| PHO-co-PHPV | Between -35 °C and 20 °C (dependent on composition) | [1] |

The data indicates that by creating a random copolymer of 3-hydroxyoctanoate (HO) and 3-hydroxy-5-phenylvalerate (HPV), the glass transition temperature of the resulting material can be tailored to be between those of the pure homopolymers.[1]

Potential Applications in Materials Science

The unique properties of PHAs containing phenyl side chains make them attractive for a range of specialized applications.

-

Specialty Packaging: The aromatic side chains can enhance barrier properties against gases and water vapor, making these materials suitable for high-value packaging applications.

-

Biomedical Devices: PHAs are known for their biocompatibility and biodegradability. The introduction of phenyl groups can modify the mechanical properties and degradation rate, which is advantageous for applications like sutures, stents, and tissue engineering scaffolds.

-

Controlled Drug Delivery: The hydrophobic phenyl groups can interact with hydrophobic drug molecules, allowing for their encapsulation and controlled release from a biodegradable polymer matrix.

Conclusion and Future Outlook

This compound represents a valuable building block for the creation of advanced, functional biopolymers. The ability to introduce aromatic functionality into the PHA backbone through microbial fermentation opens up a new design space for materials scientists. Future research should focus on optimizing the fermentation process to increase yields and control the monomer composition with greater precision. Furthermore, a detailed investigation into the mechanical, rheological, and degradation properties of these phenyl-functionalized PHAs will be crucial for their successful translation into commercial applications. The journey of this compound from a simple ester to a key component in advanced materials is a testament to the power of integrating biotechnology with materials science.

References

Probing the Bioactivity of Methyl 5-Phenylpentanoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-phenylpentanoate and its derivatives represent a class of compounds with emerging biological significance. This technical guide provides a comprehensive overview of the known biological activities of these molecules, with a primary focus on their potential as pancreatic lipase inhibitors and antimicrobial agents. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area. Additionally, this guide explores the potential mechanisms of action and signaling pathways that may be modulated by these compounds, offering a foundation for future mechanistic studies. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and conceptual relationships are visualized using diagrams to enhance understanding.

Introduction

The exploration of novel bioactive scaffolds is a cornerstone of modern drug discovery. Phenylalkanoic acid esters, including derivatives of methyl 5-phenylpentanoate, have garnered interest due to their structural similarities to endogenous molecules and their potential to interact with various biological targets. This guide synthesizes the current knowledge on the biological activities of these compounds, offering a technical resource for researchers investigating their therapeutic potential.

Biological Activities and Quantitative Data

The primary biological activities reported for methyl 5-phenylpentanoate derivatives are the inhibition of pancreatic lipase and antimicrobial effects.

Pancreatic Lipase Inhibition

Pancreatic lipase is a critical enzyme in the digestion of dietary fats, and its inhibition is a validated strategy for the management of obesity. Several derivatives of methyl 5-phenylpentanoate have been synthesized and evaluated for their ability to inhibit this enzyme.

Table 1: Pancreatic Lipase Inhibitory Activity of Methyl 5-Phenylpentanoate Derivatives

| Compound ID | Modification of Methyl 5-phenylpentanoate | IC50 (µM) |

| A7 | Esterification with a bicyclic moiety and a thiophene group replacing the phenyl ring | Not explicitly provided, but part of a series with significant inhibitory activity. |

| A12 | Esterification with a bicyclic moiety and a 4-methoxyphenyl group replacing the phenyl ring | Not explicitly provided, but part of a series with significant inhibitory activity. |

| A14 | Esterification with a bicyclic moiety | 0.083[1] |

Note: The inhibitory activities of compounds A7 and A12 are mentioned in the context of a series of potent inhibitors, though their specific IC50 values are not detailed in the provided snippet. Compound A14, a direct derivative, shows potent inhibition.

Antimicrobial Activity

The parent carboxylic acid, 5-phenylvaleric acid, has demonstrated antimicrobial properties. While specific minimum inhibitory concentration (MIC) data for a broad range of methyl 5-phenylpentanoate esters is not abundant in the readily available literature, the activity of the parent acid suggests a potential avenue for exploration. 5-phenylvaleric acid has been shown to be more effective against tested bacteria at lower concentrations compared to nonanoic acid.[2] Phenylpropionic and phenylacetic acids also exhibit strong antibacterial effects against various bacteria, including S. aureus, C. albicans, and E. coli at concentrations of 1000 μg/mL.[2]

Table 2: Antimicrobial Activity of 5-Phenylvaleric Acid

| Microorganism | Activity | Concentration |

| Various Bacteria | More effective than nonanoic acid | Lower concentrations[2] |

| S. aureus, C. albicans, E. coli | Strong antibacterial effect (inferred from related phenylalkanoic acids) | 1000 µg/mL[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for the key assays discussed.

Pancreatic Lipase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the enzymatic activity of pancreatic lipase, often using p-nitrophenyl butyrate (pNPB) as a substrate.

Workflow for Pancreatic Lipase Inhibition Assay

References

The Strategic Role of 5-Phenylvaleric Acid Methyl Ester in the Synthesis of Fused Heterocyclic Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylvaleric acid methyl ester, a readily accessible aromatic carboxylic acid ester, serves as a versatile and strategic starting material in the synthesis of a variety of fused heterocyclic compounds. Its unique structural framework, featuring a phenyl ring tethered to a five-carbon chain with a terminal methyl ester, allows for a range of chemical transformations culminating in the formation of valuable heterocyclic scaffolds. This technical guide delineates the core synthetic pathways leveraging 5-phenylvaleric acid methyl ester, with a primary focus on its conversion to the pivotal intermediate, α-tetralone, and the subsequent elaboration of this ketone into complex heterocyclic systems such as quinazolines, quinolines, and benzodiazepinones. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to facilitate the practical application of these methodologies in research and drug discovery.

Introduction

The synthesis of heterocyclic compounds remains a cornerstone of medicinal chemistry and materials science due to the prevalence of these motifs in a vast array of biologically active molecules and functional materials. The strategic selection of starting materials is paramount for the efficient and modular construction of these complex structures. 5-Phenylvaleric acid methyl ester emerges as a valuable synthon, offering a convergent and flexible entry point to a range of fused heterocyclic systems. This guide will explore the chemical transformations that underscore its utility, providing a comprehensive resource for chemists engaged in the synthesis of novel molecular entities.

Physicochemical Properties of 5-Phenylvaleric Acid Methyl Ester

A thorough understanding of the physical and chemical properties of the starting material is essential for successful synthetic planning.

| Property | Value | Reference |

| CAS Number | 20620-59-1 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₂ | [1] |

| Molecular Weight | 192.25 g/mol | [1] |

| Appearance | Clear, colorless to almost colorless liquid | [1] |

| Boiling Point | 173 °C / 35 mmHg | [1] |

| Density | 1.01 g/cm³ | [1] |

| Refractive Index | 1.4950 to 1.4980 | [1] |

Core Synthetic Strategy: From Ester to Heterocycle

The primary synthetic utility of 5-phenylvaleric acid methyl ester in heterocyclic synthesis is realized through a two-stage approach. The initial step involves an intramolecular cyclization to form the key carbocyclic intermediate, α-tetralone. This intermediate then serves as a versatile precursor for the construction of various fused heterocyclic rings.

Caption: Overall synthetic workflow from 5-phenylvaleric acid methyl ester.

Synthesis of the Key Intermediate: α-Tetralone

The conversion of 5-phenylvaleric acid (or its methyl ester) to α-tetralone is a classic example of an intramolecular Friedel-Crafts acylation. This reaction is typically promoted by strong acids such as polyphosphoric acid (PPA) or a combination of a Lewis acid with the corresponding acyl chloride.

Caption: Synthesis of α-tetralone via intramolecular Friedel-Crafts acylation.

Experimental Protocol: Synthesis of α-Tetralone from γ-Phenylbutyric Acid

This protocol is adapted from a standard organic synthesis procedure and is applicable to the cyclization of 5-phenylvaleric acid.

-

Preparation of the Acid Chloride: In a 500-mL round-bottomed flask equipped with a reflux condenser and a gas absorption trap, place 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 mL (32 g, 0.27 mole) of thionyl chloride.

-

Gently heat the mixture on a steam bath until the acid melts. The reaction will proceed exothermically.

-

After the initial vigorous reaction subsides (25-30 minutes), warm the mixture on the steam bath for an additional 10 minutes.

-

Remove excess thionyl chloride by heating under reduced pressure. The resulting γ-phenylbutyryl chloride is used directly in the next step.

-

Cyclization: Cool the flask containing the acid chloride and add 175 mL of carbon disulfide. Cool the solution in an ice bath.

-

Add 30 g (0.23 mole) of aluminum chloride in one portion and immediately connect the flask to a reflux condenser.

-

After the initial rapid evolution of hydrogen chloride ceases, slowly warm the mixture to boiling on a steam bath and maintain reflux for 10 minutes.

-

Work-up: Cool the reaction mixture to 0 °C and carefully decompose the aluminum chloride complex by the slow addition of 100 g of ice, followed by 25 mL of concentrated hydrochloric acid.

-

Transfer the mixture to a 2-L round-bottomed flask and steam distill.

-

Separate the organic layer from the distillate and extract the aqueous layer three times with 100-mL portions of benzene.

-

Combine the organic layers, remove the solvent by distillation, and distill the residue under reduced pressure.

-

Yield: 21.5–26.5 g (74–91%) of α-tetralone is collected at 105–107 °C/2 mm.[2]

Synthesis of Fused Heterocycles from α-Tetralone

α-Tetralone is a versatile precursor for a variety of fused heterocyclic systems. The presence of a reactive ketone and an adjacent active methylene group allows for a range of condensation and rearrangement reactions with nitrogen-containing nucleophiles.

Synthesis of Tetrazolo[5,1-b]quinazolines

A multi-component reaction involving α-tetralone, 1H-tetrazol-5-amine, and an aromatic aldehyde under microwave irradiation provides a direct route to 7-aryl-5,6,7,12-tetrahydrobenzo[h]tetrazolo[5,1-b]quinazolines.

Reaction Scheme:

An illustrative scheme showing the reactants and products.

Quantitative Data:

| Aldehyde | Product Yield (%) |

| 4-Chlorobenzaldehyde | 52 |

| 4-Methylbenzaldehyde | 45 |

| Benzaldehyde | 38 |

| 4-Methoxybenzaldehyde | 30 |

Experimental Protocol: Synthesis of 7-(4-Chlorophenyl)-5,6,7,12-tetrahydrobenzo[h]tetrazolo[5,1-b]quinazoline

-

A mixture of α-tetralone (1 mmol), 1H-tetrazol-5-amine (1 mmol), 4-chlorobenzaldehyde (1 mmol), and acetic acid (0.5 mL) in 2 mL of DMF is placed in a microwave reactor vial.

-

The reaction mixture is irradiated at 130 °C for 30 minutes.

-

After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by column chromatography on silica gel.

-

Yield: 52%.[1]

Synthesis of Quinolines via Pfitzinger and Friedländer Reactions

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group, such as α-tetralone, in the presence of a base to yield a quinoline-4-carboxylic acid.[3][4]

Caption: Pfitzinger reaction of α-tetralone with isatin.

General Experimental Procedure:

-

Isatin is dissolved in an aqueous solution of a strong base (e.g., potassium hydroxide) and heated to induce ring-opening to the corresponding isatinic acid.

-

α-Tetralone is added to the reaction mixture.

-

The mixture is heated, typically at reflux, to facilitate the condensation and cyclization.

-

Upon cooling and acidification, the quinoline-4-carboxylic acid product precipitates and is collected by filtration.

The Friedländer synthesis provides a route to quinolines by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[5][6][7][8] While α-tetralone itself does not fit the typical substrate profile for this reaction directly, its derivatives or related precursors can be employed.

Synthesis of Benzodiazepinones via Beckmann Rearrangement

The Beckmann rearrangement of the oxime derived from α-tetralone provides a pathway to a seven-membered lactam, a benzodiazepinone derivative.[9][10]

Caption: Beckmann rearrangement of α-tetralone oxime.

Experimental Protocol: Beckmann Rearrangement of 2-Ethylcyclohexanone Oxime (Representative Procedure)

This protocol illustrates the general conditions for a Beckmann rearrangement and can be adapted for α-tetralone oxime.

-

Reagent Preparation: Add 2,4,6-trichloro-[1][5][7]triazine (1.83 g, 10.0 mmol) to DMF (2 mL) at 25 °C. Stir until a white solid forms and the starting triazine is consumed (monitored by TLC).

-

Reaction: Add a solution of 2-ethylcyclohexanone oxime (1.41 g, 10.0 mmol) in DMF (15 mL) to the prepared reagent.

-

Stir the mixture at room temperature for the required time (typically 8-24 hours, monitored by TLC).

-

Work-up: Quench the reaction with water (20 mL). Wash the organic phase with a saturated solution of Na₂CO₃ (15 mL), followed by 1 N HCl, and then brine.

-

Dry the organic phase and concentrate under reduced pressure to obtain the crude lactam.

-

Yield: Typically high, often quantitative.[11]

Conclusion

5-Phenylvaleric acid methyl ester is a highly valuable and versatile starting material for the synthesis of a range of fused heterocyclic compounds. Its efficient conversion to the key intermediate, α-tetralone, opens up a plethora of synthetic possibilities through well-established named reactions such as the Pfitzinger and Friedländer syntheses for quinolines, and the Beckmann rearrangement for benzodiazepinones, as well as modern multi-component reactions for the construction of complex quinazoline derivatives. The methodologies outlined in this guide provide a solid foundation for the strategic design and practical execution of synthetic routes to novel heterocyclic scaffolds, with significant potential for applications in drug discovery and materials science. Further exploration of the reactivity of α-tetralone and its derivatives will undoubtedly continue to expand the scope of heterocycles accessible from this simple yet powerful starting material.

References

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. Pfitzinger Reaction [drugfuture.com]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Friedlaender Synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 11. audreyli.com [audreyli.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 5-phenylvalerate via Fischer Esterification

Abstract

This document provides a comprehensive protocol for the synthesis of Methyl 5-phenylvalerate from 5-phenylvaleric acid and methanol using the Fischer esterification reaction. Fischer esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] The reaction is an equilibrium process, which can be driven towards the product side by using an excess of one reactant or by removing the water formed during the reaction.[3][4] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a detailed experimental procedure, data tables for key reagents and products, and a visual workflow diagram.

Introduction

This compound is an ester derivative of 5-phenylvaleric acid. Esters are a vital class of organic compounds, widely used as fragrances, flavorings, solvents, and as intermediates in the synthesis of more complex molecules, including pharmaceuticals.[1][5]

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[6] The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[7][8] The alcohol then acts as a nucleophile, attacking the activated carbonyl group to form a tetrahedral intermediate.[9] Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product and regenerates the acid catalyst.[1][8] This protocol utilizes an excess of methanol as the alcohol to shift the reaction equilibrium towards the formation of this compound.[4]

Materials and Methods

2.1 Materials and Reagents

The following table summarizes the properties of the key chemicals involved in this protocol.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| 5-Phenylvaleric Acid | C₁₁H₁₄O₂ | 178.23 | 58-60 | 177-178 (at 13 mmHg) | 2270-20-4 |

| Methanol | CH₄O | 32.04 | -97.6 | 64.7 | 67-56-1 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 10 | 337 | 7664-93-9 |

| This compound | C₁₂H₁₆O₂ | 192.25 | N/A | 173 (at 35 mmHg) | 20620-59-1 |

| Diethyl Ether | C₄H₁₀O | 74.12 | -116.3 | 34.6 | 60-29-7 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 (decomposes) | N/A | 144-55-8 |

| Sodium Chloride (Brine) | NaCl | 58.44 | 801 | 1413 | 7647-14-5 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 884 | 1429 | 7757-82-6 |

2.2 Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocol

Step 1: Reaction Setup

-

Place 5.0 g (28.0 mmol, 1.0 eq) of 5-phenylvaleric acid into a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Add 30 mL of methanol (excess) to the flask. Swirl gently to dissolve the solid.

-

In a fume hood, carefully and slowly add 0.5 mL of concentrated sulfuric acid to the mixture while stirring.[10] The addition is exothermic.

-

Attach a reflux condenser to the flask and ensure a gentle flow of cooling water through the condenser jacket.

Step 2: Reflux

-

Heat the reaction mixture to a gentle reflux (approximately 65°C) using a heating mantle or oil bath.[11]

-

Allow the reaction to reflux with continuous stirring for 3-4 hours. The progress can be monitored using Thin Layer Chromatography (TLC) if desired.

Step 3: Work-up and Extraction

-

After the reflux period, allow the mixture to cool to room temperature.

-

Carefully transfer the cooled mixture to a 250 mL separatory funnel containing 50 mL of cold water.[10]

-

Add 40 mL of diethyl ether to the separatory funnel to extract the ester.[12]

-

Cap the funnel and shake vigorously, venting frequently to release any pressure buildup.[10]

-

Allow the layers to separate, and then drain the lower aqueous layer.

-

Wash the organic layer sequentially with:

-

After each wash, allow the layers to separate and discard the lower aqueous layer.

Step 4: Drying and Solvent Removal

-

Transfer the washed organic layer to an Erlenmeyer flask.

-

Dry the solution over anhydrous sodium sulfate for 10-15 minutes to remove residual water.

-

Filter the solution by gravity to remove the drying agent, collecting the filtrate in a clean, pre-weighed round-bottom flask.

-

Remove the diethyl ether solvent using a rotary evaporator under reduced pressure.

Step 5: Purification

-

The resulting crude oil is this compound. For higher purity, the product can be purified by vacuum distillation, collecting the fraction boiling at approximately 173°C at 35 mmHg.

-

Weigh the final product and calculate the percentage yield.

Workflow Diagram

The following diagram illustrates the complete experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

Expected Results and Data Presentation

The Fischer esterification is a robust reaction, and under these conditions, a moderate to good yield is expected. The final product, this compound, should be a clear, colorless liquid.

Table 2: Reaction Parameters and Expected Outcome

| Parameter | Value / Description |

| Molar Ratio (Acid:Alcohol) | ~1:26 (Methanol used as solvent) |

| Catalyst | Concentrated Sulfuric Acid |

| Catalyst Loading | Catalytic amount (~2 mol%) |

| Temperature | ~65 °C (Reflux) |

| Reaction Time | 3 - 4 hours |

| Theoretical Yield | 5.54 g (based on 5.0 g starting material) |

| Expected Actual Yield | 75-85% |

| Appearance of Product | Clear, colorless liquid |

Characterization of the final product can be performed using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. homework.study.com [homework.study.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. athabascau.ca [athabascau.ca]

- 7. Fischer Esterification Mechanism: Steps, Equation & Examples [vedantu.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. personal.tcu.edu [personal.tcu.edu]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. cerritos.edu [cerritos.edu]

Application Notes & Protocols: Transesterification Methods for Preparing Methyl 5-Phenylpentanoate

For researchers and professionals in drug development and organic synthesis, the efficient and high-yield preparation of key intermediates is paramount. Methyl 5-phenylpentanoate is a valuable building block in the synthesis of various organic molecules. Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, offers a direct route to this compound from other esters of 5-phenylpentanoic acid, such as ethyl 5-phenylpentanoate. This document outlines three primary methods for this transformation: acid-catalyzed, base-catalyzed, and enzyme-catalyzed transesterification.

Overview of Transesterification Methods

Transesterification can be effectively catalyzed by acids, bases, or enzymes (lipases). The general reaction involves reacting an ester (e.g., Ethyl 5-phenylpentanoate) with an excess of methanol to shift the equilibrium towards the formation of the desired methyl ester.

-

Acid-Catalyzed Transesterification : This method typically employs strong acids like sulfuric acid or hydrochloric acid. The reaction proceeds by protonation of the carbonyl group, making it more susceptible to nucleophilic attack by methanol.[1] All steps in this process are reversible, necessitating the use of a large excess of methanol to drive the reaction to completion.[1]

-

Base-Catalyzed Transesterification : This is generally faster than the acid-catalyzed method and involves a strong base, such as an alkoxide (e.g., sodium methoxide). The mechanism involves the nucleophilic attack of the methoxide ion on the ester's carbonyl carbon.[1][2] This method is sensitive to the presence of water and free fatty acids, which can lead to soap formation and reduce the yield.[3]

-

Enzyme-Catalyzed Transesterification : This approach utilizes lipases as biocatalysts. It is highly advantageous due to its mild reaction conditions, high selectivity, and the elimination of saponification byproducts.[4][5] This "green" method often results in easier product separation and purification.[4]

The logical workflow for a typical transesterification experiment is depicted below.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. jbiochemtech.com [jbiochemtech.com]

- 4. An encapsulated report on enzyme-assisted transesterification with an allusion to lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic transesterification for biodiesel production: a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]